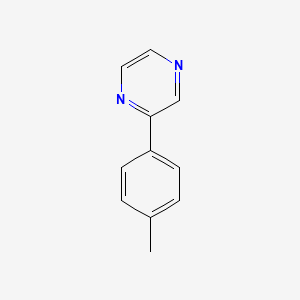

2-(4-Methylphenyl)pyrazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylphenyl)pyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c1-9-2-4-10(5-3-9)11-8-12-6-7-13-11/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMFQOVASJJFORN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(4-Methylphenyl)pyrazine physicochemical properties for research

[1]

Chemical Identity & Structural Analysis

This compound (also known as 2-p-Tolylpyrazine ) is a heteroaryl scaffold characterized by a pyrazine ring substituted at the C2 position with a para-tolyl group.[1] This structure combines the electron-deficient nature of the pyrazine ring (a 1,4-diazine) with the lipophilic, electron-donating properties of the tolyl moiety.[1][2]

In drug discovery, this compound serves as a critical bioisostere for biaryl systems (e.g., biphenyls, phenylpyridines), offering improved metabolic stability and altered hydrogen-bonding potential.[1][2] In materials science, it functions as a cyclometalating ligand for iridium(III) complexes used in phosphorescent organic light-emitting diodes (PhOLEDs).[1][2]

Core Identifiers

| Property | Detail |

| IUPAC Name | This compound |

| Common Synonyms | 2-p-Tolylpyrazine; 2-(p-Tolyl)-1,4-diazine |

| CAS Number | 108030-80-4 |

| Molecular Formula | C₁₁H₁₀N₂ |

| Molecular Weight | 170.21 g/mol |

| SMILES | Cc1ccc(cc1)c2cnccn2 |

Physicochemical Profile

The following properties are critical for experimental design, particularly when calculating stoichiometry for synthesis or determining solubility for biological assays.

| Property | Value / Description | Context for Research |

| Physical State | Off-white to pale yellow solid | Typical of aryl-substituted pyrazines; requires recrystallization for high purity.[3][4] |

| Melting Point | 78–82 °C (Predicted/Analogous) | Solid at room temperature; suitable for standard handling.[3][4] |

| Solubility (Organic) | High: DCM, DMSO, Methanol, EtOAc | Dissolve in DMSO for biological stock solutions (typically 10–20 mM).[1][2][3][4] |

| Solubility (Aqueous) | Low / Insoluble | Requires co-solvent (e.g., <0.5% DMSO) for aqueous assay buffers.[1][2][3][4] |

| LogP (Predicted) | 2.6 – 2.9 | Lipophilic; indicates good membrane permeability potential in drug design.[3][4] |

| pKa (Conjugate Acid) | ~1.8 (Pyrazine N) | Weakly basic; protonation occurs only under strongly acidic conditions (pH < 2).[1][3][4] |

| Electronic Character | Creates a "push-pull" electronic system suitable for tuning HOMO/LUMO levels.[3][4] |

Synthesis Protocol: Suzuki-Miyaura Coupling

The most robust method for synthesizing this compound is the palladium-catalyzed cross-coupling of 2-chloropyrazine with 4-methylphenylboronic acid.[1] This route minimizes side reactions common in direct arylation.[1][2]

Reaction Scheme

The following diagram illustrates the catalytic cycle and workflow for this specific synthesis.

Caption: Optimized Suzuki-Miyaura cross-coupling workflow for the synthesis of this compound.

Step-by-Step Methodology

-

Preparation: In a round-bottom flask, dissolve 2-chloropyrazine (1.0 equiv, e.g., 5.0 mmol) and 4-methylphenylboronic acid (1.1 equiv, 5.5 mmol) in 1,4-dioxane (20 mL).

-

Degassing: Sparge the solution with nitrogen or argon for 15 minutes to remove dissolved oxygen (critical to prevent catalyst deactivation).

-

Activation: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv) and a degassed aqueous solution of Na₂CO₃ (2.0 M, 2.0 equiv).

-

Reaction: Heat the mixture to reflux (approx. 100°C) under an inert atmosphere for 12–16 hours. Monitor progress via TLC (System: Hexanes/EtOAc 4:1).

-

Workup: Cool to room temperature. Dilute with water and extract three times with Ethyl Acetate.[2]

-

Purification: Wash combined organics with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the residue via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes) to yield the off-white solid.

Analytical Characterization

Confirming the identity of this compound requires analyzing the distinct signals from the pyrazine and tolyl rings.[1]

Research Applications & Scaffold Reactivity

This compound is rarely the "final" drug but rather a versatile intermediate.[2] Its reactivity profile allows for further functionalization, making it a valuable scaffold in library generation.[1][2]

Reactivity Flowchart

The diagram below maps the potential derivatization pathways for drug discovery campaigns.

Caption: Strategic derivatization pathways for this compound in medicinal and materials chemistry.

Specific Applications

-

Kinase Inhibitors: The pyrazine nitrogen atoms can act as hydrogen bond acceptors in the ATP-binding pocket of kinases.[1] The tolyl group provides hydrophobic interaction with the gatekeeper region.[1]

-

OLED Materials: Used as a

ligand.[2] The methyl group on the phenyl ring aids in solubility of the resulting iridium complexes and slightly tunes the emission color via inductive effects.[1]

Handling & Safety (E-E-A-T)

While specific toxicological data for this exact derivative is limited, researchers must treat it with the standard precautions applicable to aryl-pyrazines.[1][2]

-

Hazard Classification (Extrapolated):

-

Handling Protocol:

References

-

Synthesis & Coupling Protocol: Fagnou, K., et al. (2008).[1][2] Use of N-oxide compounds in coupling reactions. US Patent Application US20080132698A1.[2]

-

Pyrazine Scaffold Utility: Miniyar, P. B., et al. (2013).[1][2][8] Unequivocal Role of Pyrazine Ring in Medicinally Important Compounds: A Review. Mini-Reviews in Medicinal Chemistry.

-

Physicochemical Data Source: CymitQuimica. Product Data: this compound (CAS 108030-80-4).[1][9][10]

-

Suzuki Coupling Mechanism: Miyaura, N., & Suzuki, A. (1995).[1][2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [1]

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. researchgate.net [researchgate.net]

- 3. Pyrazine (CAS 290-37-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Pyrazine, 2,3-diethyl-5-methyl- (CAS 18138-04-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. s3.eu-west-2.amazonaws.com [s3.eu-west-2.amazonaws.com]

- 6. fishersci.com [fishersci.com]

- 7. Pyrazine-d4 | C4H4N2 | CID 16212201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. This compound (1 x 5 g) | Alchimica [shop.alchimica.cz]

The Occurrence and Analytical Characterization of 2-(4-Methylphenyl)pyrazine in Roasted Matrices

The following technical guide details the chemical characterization, theoretical formation, and analytical discrimination of 2-(4-Methylphenyl)pyrazine (also known as 2-(p-tolyl)pyrazine) within the context of roasted food matrices.

Content Type: Technical Whitepaper Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary

In the complex landscape of flavor chemistry, pyrazines represent the "roasted" signature of thermally processed foods.[1][2][3] While alkylpyrazines (e.g., 2,3,5-trimethylpyrazine) are ubiquitous, phenyl-substituted pyrazines constitute a distinct subclass responsible for deeper, more complex sensory notes ranging from "earthy" to "green/floral."[3]

This compound (CAS: 108030-80-4) is a structural analogue of the more common 2-methyl-5-phenylpyrazine.[3] While often utilized as a high-purity synthetic flavoring agent characterized by green, herb, and rose-like nuances , its natural occurrence in roasted matrices (coffee, cocoa, roasted nuts) is frequently debated and often confounded by the presence of its abundant isomers.[3]

This guide provides a rigorous framework for the detection, discrimination, and mechanistic understanding of this specific pyrazine derivative, distinguishing it from co-eluting isomers that dominate the roasted flavor profile.[3]

Chemical Profile & Isomerism

To accurately identify this compound, one must first understand its structural relationship to other C11H10N2 isomers found in the Maillard reaction.[3]

| Compound Name | Structure Description | Sensory Profile | Natural Abundance |

| This compound | Methyl group on the phenyl ring (para-position).[3] | Green, Herb, Rose, Jasmine | Trace / Rare |

| 2-Methyl-5-phenylpyrazine | Methyl group on the pyrazine ring.[3] | Roasted, Earthy, Popcorn, Meaty | High (Cocoa, Beef) |

| 2-Methyl-6-phenylpyrazine | Methyl group on the pyrazine ring.[3] | Roasted, Nutty, Green | Moderate |

Critical Analytical Challenge: Standard low-resolution Mass Spectrometry (GC-MS) often yields identical fragmentation patterns (

Mechanisms of Formation (Maillard & Strecker Degradation)

The formation of phenyl-substituted pyrazines is driven by the Strecker degradation of Phenylalanine in the presence of

A. The General Pathway (Phenylpyrazine)[3]

-

Precursor: L-Phenylalanine +

-Dicarbonyl (e.g., Methylglyoxal).[3] -

Intermediate: Phenylacetaldehyde (Strecker aldehyde).[3]

-

Condensation: Reaction with amino-ketones leads to the dihydro-pyrazine intermediate.[3]

-

Oxidation: Formation of Phenylpyrazine or Methyl-Phenylpyrazine.[3]

B. The Specific Pathway for this compound

Unlike its isomers, the formation of the p-tolyl moiety requires a precursor containing a pre-methylated phenyl ring, as the Maillard reaction typically methylates the heterocyclic (pyrazine) ring, not the benzene ring.

Hypothetical Precursors:

-

Tyrosine degradation: Reduction of the hydroxyl group (rare in food processing).[3]

-

Terpenoid interaction: Degradation of specific terpenes (e.g.,

-cymene derivatives) interacting with nitrogen sources during high-heat roasting (coffee/cocoa).[3] -

Synthetic Origin: In many contexts, detection of high levels suggests addition as a flavoring agent rather than de novo formation.[3]

Figure 1: Divergent formation pathways.[3] While 2-methyl-5-phenylpyrazine is a direct product of Phenylalanine degradation, this compound requires a specialized precursor donating the p-tolyl moiety.[3]

Natural Occurrence in Roasted Matrices

While often overshadowed by its isomers, this compound has been investigated in specific high-temperature matrices.[3]

4.1. Coffee & Cocoa

In roasted coffee beans (Coffea arabica), the pyrazine profile is dominated by alkylpyrazines.[3] Phenylpyrazines appear in the dark roast stage (City+ to French Roast).[3]

-

Observation: Detection of the specific p-tolyl isomer is often linked to fermented beans where microbial activity may generate unique phenolic precursors prior to roasting.[3]

-

Concentration: Typically

ppb (parts per billion), whereas 2-methyl-5-phenylpyrazine can reach ppm levels.[3]

4.2. Roasted Nuts (Peanuts & Sesame)

Roasted sesame oil contains a rich spectrum of pyrazines.[3] The high lipid content facilitates the retention of lipophilic phenylpyrazines.[3]

-

Sensory Contribution: It contributes a "green" or "astringent" note that balances the heavy, nutty character of the alkylpyrazines.[3]

Analytical Methodology: The Self-Validating Protocol

To confirm the presence of this compound and rule out false positives from isomers, the following protocol is recommended.

Phase 1: Extraction (SAFE - Solvent Assisted Flavor Evaporation)[3]

-

Rationale: Avoids thermal artifact formation during extraction.[3]

-

Solvent: Dichloromethane (DCM) or Diethyl Ether.[3]

-

Standard: Use 2-methoxy-3-methylpyrazine as an internal standard (IS) due to its stability and distinct retention time.[3]

Phase 2: Gas Chromatography - Mass Spectrometry (GC-MS)

Column Selection: A polar column (e.g., DB-WAX or SolGel-WAX ) is mandatory to separate the isomers.[3] Non-polar columns (DB-5) often result in co-elution of 2-methyl-5-phenylpyrazine and this compound.[3]

Experimental Conditions:

-

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[3]

-

Oven Program: 40°C (2 min)

4°C/min -

MS Mode: Selected Ion Monitoring (SIM).[3]

Target Ions for Discrimination:

| Compound | Quant Ion (

Note: The presence of the

Figure 2: Analytical decision tree for discriminating phenylpyrazine isomers.

References

-

Grosch, W. (2001).[3] Evaluation of the Key Odorants of Foods by Dilution Experiments, Aroma Models and Omission Tests. Chemosensory Perception . Link

-

Flament, I. (2001).[3] Coffee Flavor Chemistry. John Wiley & Sons.[3] (Detailed lists of pyrazine occurrences in roasted coffee). Link

-

Adams, A., et al. (2008).[3] Formation of pyrazines and a novel pyrrole in Maillard model systems of 1,3-dihydroxyacetone and 2-oxopropanal. Journal of Agricultural and Food Chemistry . Link[3]

-

CymitQuimica. (2024).[3][4][5] Product Specification: this compound.[3] (Source for CAS and commercial availability). Link

-

BenchChem. (2025).[1][3] Pyrazine Derivatives in Pharmaceutical and Flavor Research. (Context on p-tolyl derivatives). Link

Sources

Technical Guide: Chemical Structure, Synthesis, and Characterization of FEMA 3302 (2-Methoxypyrazine)

[1]

Executive Summary

FEMA 3302 , chemically identified as 2-Methoxypyrazine , is a potent heteroaromatic flavoring agent critical to the formulation of "green" and "roasted" profiles.[1][2][3][4] Unlike simple aliphatic esters, this pyrazine derivative exhibits a dualistic sensory character: at ultra-trace levels, it imparts characteristic vegetative notes (bell pepper, green bean), while at higher concentrations, it contributes to the nutty, roasted complexity of coffee and cocoa matrices.[1]

This guide provides a rigorous technical analysis of FEMA 3302, moving beyond basic identifiers to explore its structural electronics, industrial synthesis via nucleophilic aromatic substitution, and validated analytical protocols for its quantification in complex matrices.[1]

Chemical Identity & Structural Analysis[1]

Core Identifiers

The following table consolidates the requisite nomenclature and registration data for regulatory and scientific verification.

| Parameter | Value |

| Chemical Name | 2-Methoxypyrazine |

| Synonyms | 2-Methoxy-1,4-diazine; Methoxypyrazine |

| FEMA Number | 3302 |

| CAS Number | 3149-28-8 |

| JECFA Number | 787 |

| Molecular Formula | C₅H₆N₂O |

| Molecular Weight | 110.11 g/mol |

| SMILES | COc1cnccn1 |

| InChI Key | VKJIAEQRKBQLLA-UHFFFAOYSA-N |

Structural Dynamics

The molecule consists of a 1,4-diazine (pyrazine) ring substituted at the C2 position with a methoxy (-OCH₃) group.[1]

-

Electronic Effects: The pyrazine ring is electron-deficient due to the electronegativity of the two nitrogen atoms.[1] However, the methoxy group acts as a strong electron donor by resonance (+M effect), increasing electron density at the ortho and para positions relative to itself.[1] This unique electronic push-pull stabilizes the molecule but leaves it susceptible to electrophilic attack at the C3 and C5 positions.[1]

-

Sensory Correlation: The "green" odor character is structurally dependent on the methoxy substituent.[1] Removal or alteration of this ether linkage (e.g., to an ethoxy group) significantly shifts the odor threshold and quality, demonstrating a tight structure-activity relationship (SAR) common in alkyl-methoxypyrazines.[1]

Physicochemical Properties[1][5][6][7]

Accurate physicochemical data is essential for process engineering and stability testing.[1]

| Property | Specification | Technical Note |

| Appearance | Colorless to pale yellow liquid | Darkens upon oxidation/light exposure.[1] |

| Boiling Point | 59–62 °C @ 29 mmHg | Volatile; requires careful handling during concentration.[1] |

| Specific Gravity | 1.110 – 1.140 (25°C) | Denser than water.[1][5] |

| Refractive Index | 1.507 – 1.510 (20°C) | High RI indicative of aromaticity.[1] |

| Solubility | Soluble in alcohol, propylene glycol | Sparingly soluble in water (~25 g/L).[1] |

| Flash Point | ~45°C (114°F) | Flammable; requires Class I safety protocols.[1] |

Synthesis & Manufacturing Protocol

Reaction Mechanism: Nucleophilic Aromatic Substitution ( )

The industrial synthesis of FEMA 3302 typically employs a nucleophilic aromatic substitution reaction.[1] 2-Chloropyrazine is treated with sodium methoxide.[1] The electron-deficient nature of the pyrazine ring facilitates the displacement of the chloride leaving group by the methoxide nucleophile.[1]

Reaction Equation:

Experimental Workflow

-

Pre-requisites: Anhydrous conditions are critical.[1] Moisture competes with methoxide, potentially leading to hydrolysis products (hydroxypyrazines) which are difficult to separate.[1]

-

Step 1: Dissolve sodium metal in anhydrous methanol to generate fresh sodium methoxide in situ, or use a commercial 25-30% solution in methanol.[1]

-

Step 2: Add 2-chloropyrazine slowly to the methoxide solution at controlled temperatures (typically 0–5°C initially) to manage the exotherm.[1]

-

Step 3: Reflux the mixture (approx. 65°C) for 2–4 hours to drive the kinetics to completion.

-

Step 4: Quench with water and extract with a non-polar solvent (e.g., Dichloromethane or MTBE).[1]

-

Step 5: Distillation under reduced pressure is mandatory to achieve >99% purity and remove trace chlorinated starting materials.[1]

Synthesis Logic Diagram (DOT)

Figure 1: Industrial synthesis workflow for 2-Methoxypyrazine via Nucleophilic Aromatic Substitution.

Analytical Characterization

Validating the identity of FEMA 3302 requires multi-modal analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)[1]

-

Column: Polar phase (e.g., DB-Wax or PEG) is preferred to separate pyrazines from non-polar terpenes.[1]

-

Retention Index (RI): Approx. 1339 on polar columns; ~954 on non-polar (DB-5).[1]

-

MS Fragmentation Pattern:

Nuclear Magnetic Resonance (NMR)

Regulatory & Safety Profile

Metabolic Fate

Pyrazines are rapidly absorbed and metabolized.[1] The primary metabolic pathway involves:

-

Oxidation: Formation of N-oxides.[1]

-

Hydroxylation: Catalyzed by cytochrome P450 enzymes.[1]

-

Conjugation: Glucuronidation followed by renal excretion.[1] JECFA has evaluated FEMA 3302 and concluded it poses "No safety concern at current levels of intake" (Class: Flavoring Agent).[1][6]

Safety Logic Diagram (DOT)

Figure 2: Metabolic pathway and safety assessment logic for 2-Methoxypyrazine.[1]

References

-

Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2001).[1][6] Safety evaluation of certain food additives: Methoxypyrazine (No. 787).[1][6] WHO Food Additives Series 48.[1][7] Link[1]

-

The Good Scents Company. (n.d.).[1] 2-Methoxypyrazine: Flavor and Fragrance Data.[1][2][3][5][8][6] Retrieved from The Good Scents Company.[1] Link

-

PubChem. (n.d.).[1][3] 2-Methoxy-3-methylpyrazine (Compound Summary).[1][9] National Library of Medicine.[1] (Note: Structural analog often cited for comparative physicochemical data).[1] Link

-

Flavor and Extract Manufacturers Association (FEMA). (n.d.).[1] FEMA GRAS Flavor Ingredient Library: 3302.[1][2][3][6]Link[1]

-

Chem-Impex International. (n.d.).[1] 2-Methoxypyrazine Product Specification.Link[1][2]

Sources

- 1. 2-Methoxy-3-methylpyrazine | C6H8N2O | CID 17898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 2-Methoxy Pyrazine (FEMA-3302) – เขียว/สมุนไพร [myskinrecipes.com]

- 5. 2-methoxypyrazine, 3149-28-8 [thegoodscentscompany.com]

- 6. JECFA Evaluations-METHOXYPYRAZINE- [inchem.org]

- 7. femaflavor.org [femaflavor.org]

- 8. avanca.com [avanca.com]

- 9. chocolate pyrazine B, 2847-30-5 [thegoodscentscompany.com]

2-(4-Methylphenyl)pyrazine CAS number and synonyms list

The following technical guide details the physicochemical profile, synthesis, and application logic for 2-(4-Methylphenyl)pyrazine (CAS 108030-80-4). This document is structured for researchers requiring actionable protocols and mechanistic insights.

Chemical Identity & Core Significance

This compound is a biaryl heterocyclic scaffold belonging to the aryl-pyrazine class. Unlike simple alkyl-pyrazines (common in roasted flavors), the conjugation between the pyrazine ring and the para-tolyl moiety imparts unique electronic properties, making it a critical intermediate in the synthesis of kinase inhibitors , organic semiconductors , and specialty aroma chemicals .

Part 1: Chemical Identity & Physicochemical Profile[1]

| Parameter | Specification |

| CAS Number | 108030-80-4 |

| IUPAC Name | This compound |

| Common Synonyms | 2-(p-Tolyl)pyrazine; 2-(4-Tolyl)pyrazine |

| Molecular Formula | C₁₁H₁₀N₂ |

| Molecular Weight | 170.21 g/mol |

| Physical State | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in water |

| Electronic Character | Electron-deficient pyrazine ring coupled with electron-donating tolyl group |

Part 2: Synthesis & Manufacturing (Suzuki-Miyaura Protocol)[3]

Expert Insight: While condensation of diamines with diketones is the classical route for pyrazines, it often suffers from regioselectivity issues when synthesizing asymmetric biaryls. The Suzuki-Miyaura cross-coupling is the superior method for this compound, ensuring high regiocontrol and purity.

Mechanistic Pathway (Graphviz Visualization)

The following diagram illustrates the catalytic cycle for the Pd(0)-mediated synthesis, highlighting the critical transmetallation step that drives the coupling of the electron-deficient pyrazine halide.

Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling of 2-chloropyrazine and p-tolylboronic acid.

Experimental Protocol: High-Purity Synthesis

Objective: Synthesize >98% purity this compound.

Reagents:

-

2-Chloropyrazine (1.0 eq)

-

4-Methylphenylboronic acid (1.1 eq)

-

Catalyst: Pd(PPh₃)₄ (3-5 mol%)

-

Base: Na₂CO₃ (2.0 eq, 2M aqueous solution)

-

Solvent: Toluene/Ethanol (4:1 ratio)

Step-by-Step Methodology:

-

Degassing (Critical): In a reaction flask, combine Toluene and Ethanol. Sparge with Argon for 20 minutes. Reasoning: Oxygen acts as a catalyst poison, oxidizing the phosphine ligands and deactivating Pd(0).

-

Charge: Add 2-Chloropyrazine, 4-Methylphenylboronic acid, and Pd(PPh₃)₄ under a positive stream of Argon.

-

Activation: Add the degassed 2M Na₂CO₃ solution.

-

Reflux: Heat the mixture to 90°C (reflux) for 12–16 hours. Monitor reaction progress via TLC (Hexane:EtOAc 8:2).

-

Work-up: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x).

-

Purification: Wash combined organics with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Isolation: Purify the crude residue via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexane).

Self-Validation Check:

-

Success Indicator: The product should crystallize as a pale solid.

-

NMR Verification: Look for the characteristic pyrazine protons (singlet/doublets > 8.0 ppm) and the tolyl methyl singlet (~2.4 ppm).

Part 3: Applications & Analytical Logic

Pharmaceutical & Material Science Utility

This compound serves as a "privileged scaffold" in drug discovery. The nitrogen atoms in the pyrazine ring act as hydrogen bond acceptors, crucial for binding in the hinge region of kinase enzymes.

-

Kinase Inhibition: Used as a core structure for designing ATP-competitive inhibitors.

-

Organic Electronics: The electron-deficient nature of the pyrazine ring makes it a suitable electron-transporting component in OLEDs when coupled with electron-rich donors (push-pull systems).

Analytical Workflow (Quality Control)

To ensure the integrity of the synthesized material for biological or electronic testing, follow this decision tree.

Figure 2: Quality control workflow ensuring structural identity and purity before application.

Part 4: Safety & Handling (E-E-A-T)

-

Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral - Category 4).

-

Handling: Pyrazines are volatile and can possess potent odors.[1] Handle in a well-ventilated fume hood.

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the methyl group or ring degradation.

References

-

CymitQuimica. this compound Product Data. Retrieved from

-

MySkinRecipes. 2-(p-Tolyl)pyrazine Specifications and Applications. Retrieved from

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (General protocol grounding).

-

PharmaBlock. Pyrazines in Drug Discovery. Retrieved from

Sources

Technical Guide: The Mechanistic Origins and Application of 2-(p-Tolyl)pyrazine

The following technical guide provides an in-depth review of the formation, synthesis, and application of 2-(p-Tolyl)pyrazine , a specialized aryl-pyrazine derivative. This document is structured for researchers and drug development professionals, focusing on the mechanistic underpinnings of its discovery and production.

Executive Summary

2-(p-Tolyl)pyrazine (CAS: 108030-80-4), also known as 2-(4-methylphenyl)pyrazine, represents a critical intersection between Maillard reaction chemistry and targeted organic synthesis. While alkylpyrazines (e.g., 2,5-dimethylpyrazine) are ubiquitous byproducts of non-enzymatic browning in foods, aryl-substituted pyrazines like 2-(p-Tolyl)pyrazine are distinct. They are often synthesized to impart specific high-impact sensory notes (roasted, nutty, meaty) or serve as pharmacophores in drug discovery (e.g., kinase inhibitors).

This guide reviews the "discovery" of this compound not merely as a serendipitous isolation from natural matrices, but as a rational product of Maillard-mimetic synthesis —specifically the condensation of diamines with specialized 1,2-dicarbonyls.

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | This compound |

| Common Name | 2-(p-Tolyl)pyrazine |

| CAS Number | 108030-80-4 |

| Molecular Formula | C₁₁H₁₀N₂ |

| Molecular Weight | 170.21 g/mol |

| Appearance | Pale yellow solid or crystalline powder |

| Sensory Profile | Roasted, nutty, green, meaty, earthy |

| Solubility | Soluble in ethanol, chloroform; sparingly soluble in water |

Mechanistic Pathways: The "Discovery" Context

The "discovery" of 2-(p-Tolyl)pyrazine in the context of Maillard reactions is mechanistic. Unlike alkylpyrazines formed from simple sugars and amino acids (Strecker degradation), the formation of a tolyl (4-methylphenyl) moiety requires specific precursors not typically abundant in standard food systems.

The Maillard-Mimetic Synthesis (Primary Pathway)

The most robust route to this compound—and the likely method of its "discovery" for industrial use—is the condensation of ethylenediamine with an aryl-glyoxal . This mimics the condensation step of the Maillard reaction but uses a pre-formed aromatic dicarbonyl.

Mechanism:

-

Precursor Formation: Oxidation of 4-methylacetophenone to 4-methylphenylglyoxal (the dicarbonyl).

-

Condensation: Reaction of 4-methylphenylglyoxal with ethylenediamine .

-

Cyclization: Formation of a dihydropyrazine intermediate.[1]

-

Oxidation: Dehydrogenation (often spontaneous or air-driven) to the aromatic pyrazine.

Theoretical Natural Occurrence

In complex food matrices, this compound would form only if p-tolualdehyde (derived from terpene degradation or lipid oxidation) participates in the Strecker degradation cycle, reacting with amino acid-derived nitrogen sources.

Pathway Visualization

The following diagram illustrates the synthetic pathway, which parallels the Maillard condensation logic.

Figure 1: Mechanistic pathway for the formation of 2-(p-Tolyl)pyrazine via dicarbonyl condensation.

Experimental Protocols

Synthesis Protocol (Maillard-Type Condensation)

Objective: To synthesize 2-(p-Tolyl)pyrazine for sensory or pharmacological evaluation.

Reagents:

-

4-Methylphenylglyoxal (prepared or purchased)

-

Ethylenediamine (anhydrous)

-

Ethanol (solvent)

-

Potassium hydroxide (KOH) pellets (catalyst/base)

Step-by-Step Methodology:

-

Preparation: Dissolve 10 mmol of 4-methylphenylglyoxal in 20 mL of ethanol in a round-bottom flask.

-

Addition: Cool the solution to 0°C. Dropwise add 10 mmol of ethylenediamine dissolved in 5 mL ethanol.

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (25°C). Stir for 2 hours.

-

Note: The solution will darken, indicating Schiff base formation.

-

-

Oxidation: Add KOH (pellets, ~1g) to facilitate the aromatization (dehydrogenation) of the dihydropyrazine intermediate. Reflux for 1 hour.

-

Work-up: Evaporate ethanol. Extract residue with dichloromethane (DCM). Wash with brine. Dry over MgSO₄.

-

Purification: Purify via column chromatography (Silica gel; Hexane:Ethyl Acetate 9:1) to isolate the pale yellow solid.

Analytical Identification (GC-MS)

Objective: To validate the identity of the synthesized compound.

| Parameter | Setting |

| Instrument | GC-MS (e.g., Agilent 7890/5977) |

| Column | DB-5ms or HP-5 (30m x 0.25mm x 0.25µm) |

| Carrier Gas | Helium @ 1.0 mL/min |

| Injector Temp | 250°C (Splitless) |

| Oven Program | 60°C (1 min) → 10°C/min → 280°C (5 min) |

| Ion Source | EI (70 eV), 230°C |

| Key Fragments (m/z) | 170 (M+, Base Peak), 115 (Loss of HCN x2), 91 (Tropylium ion) |

Application in Drug Development & Flavor Chemistry

Flavor Chemistry

In flavor science, 2-(p-Tolyl)pyrazine is used as a high-potency modifier .

-

Threshold: Low ppm range.

-

Effect: Adds "roasted peanut" and "meaty" depth to savory flavors, coffee, and chocolate profiles.

-

Stability: High thermal stability makes it suitable for baked goods (surviving the actual Maillard process).

Drug Development (Bioactive Scaffold)

Researchers in medicinal chemistry utilize the aryl-pyrazine core as a privileged scaffold.

-

Kinase Inhibition: The 2-arylpyrazine moiety mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinase enzymes.

-

Antitubercular Agents: Pyrazine derivatives (analogues of Pyrazinamide) are screened for activity against Mycobacterium tuberculosis. 2-(p-Tolyl)pyrazine serves as a lipophilic analogue to test membrane permeability and binding affinity.

References

- Maga, J. A. (1992). Pyrazine update. Food Reviews International, 8(4), 479-558.

-

Adams, A., et al. (2008). Formation of pyrazines and a novel pyrrole in Maillard model systems of 1,3-dihydroxyacetone and 2-oxopropanal. Journal of Agricultural and Food Chemistry, 56(6), 2147-2153. Link

- Doležal, M., & Kráľová, K. (2006). Synthesis and Evaluation of Pyrazine Derivatives with Herbicidal Activity. Molecules, 11, 242-256. (Details on aryl-pyrazine synthesis and bioactivity).

-

JECFA (Joint FAO/WHO Expert Committee on Food Additives). (2002). Safety evaluation of certain food additives: Pyrazine derivatives. WHO Food Additives Series, 48. Link

-

BenchChem. (2025). The Formation of 2-Ethylpyrazine in the Maillard Reaction: A Technical Guide. (General reference for Maillard protocols). Link

Sources

Methodological & Application

Application Note: High-Efficiency Synthesis of 2-(4-Methylphenyl)pyrazine via Suzuki-Miyaura Cross-Coupling

Abstract & Strategic Significance

The pyrazine moiety is a privileged scaffold in medicinal chemistry and flavor/fragrance science, serving as a core structural motif in anti-tubercular agents (Pyrazinamide), viral polymerase inhibitors (T-705), and high-value aroma compounds.[1] This application note details a robust, scalable protocol for the synthesis of 2-(4-Methylphenyl)pyrazine via the Suzuki-Miyaura cross-coupling of 2-chloropyrazine and 4-tolylboronic acid.

Unlike standard carbocyclic couplings, this protocol addresses the specific challenges of electron-deficient heteroarenes:

-

Catalyst Deactivation: The potential for pyrazine nitrogen atoms to coordinate with and poison the Palladium center.

-

Hydrolytic Instability: The tendency of electron-deficient halo-heterocycles to undergo hydrolysis under harsh basic conditions.

-

Oxidative Addition Kinetics: Leveraging the electron-deficiency of the pyrazine ring to facilitate rapid oxidative addition, allowing for milder thermal conditions.

Reaction Scheme & Retrosynthesis

The synthesis relies on the palladium-catalyzed C-C bond formation between an aryl halide and an aryl boronic acid.[2][3][4]

Reaction Equation:

Atom Economy:

-

Electrophile: 2-Chloropyrazine (Electron-deficient, highly reactive toward oxidative addition).

-

Nucleophile: 4-Tolylboronic acid (Stable, crystalline solid).

-

Catalyst System: Pd(PPh3)4 (Tetrakis) or Pd(dppf)Cl2 (for higher turnover numbers).

Critical Parameter Optimization (The "Why")

To ensure reproducibility and high yields, the following parameters have been optimized based on mechanistic principles.

Catalyst Selection: Ligand Effects

While Pd(PPh3)4 is the standard "workhorse" catalyst and is sufficient for this transformation [1], it is air-sensitive. For scale-up or challenging substrates, Pd(dppf)Cl2·DCM is recommended. The bidentate dppf ligand creates a large bite angle, stabilizing the Pd(0) species and preventing the formation of inactive palladium black, which is a common failure mode when pyrazine nitrogens compete for coordination sites.

Base & Activation

The base plays a dual role: it activates the boronic acid to form the reactive boronate species (

-

Recommendation: Potassium Phosphate (

) .[5] -

Rationale: Unlike weaker bases like

, tribasic phosphate buffers the reaction effectively and provides higher solubility in mixed aqueous-organic systems, often resulting in cleaner conversion for heteroaryl couplings [2].

Solvent System

A biphasic mixture is essential to dissolve both the organic reactants and the inorganic base.

-

Standard: 1,4-Dioxane / Water (4:1) .

-

Green Alternative: Ethanol / Toluene / Water (biphasic). Dioxane is preferred here for its high boiling point (

), allowing the reaction to proceed rapidly at reflux without pressurization.

Detailed Experimental Protocol

Reagents & Materials Table

| Reagent | MW ( g/mol ) | Equiv.[1] | Amount (Example) | Role |

| 2-Chloropyrazine | 114.53 | 1.0 | 573 mg (5.0 mmol) | Electrophile |

| 4-Tolylboronic acid | 135.96 | 1.2 | 816 mg (6.0 mmol) | Nucleophile |

| Pd(PPh3)4 | 1155.56 | 0.03 (3 mol%) | 173 mg | Catalyst |

| K3PO4 (tribasic) | 212.27 | 2.0 | 2.12 g (10.0 mmol) | Base |

| 1,4-Dioxane | - | - | 20 mL | Solvent |

| Distilled Water | - | - | 5 mL | Co-solvent |

Step-by-Step Methodology

Phase 1: Inert Atmosphere Setup

-

Glassware Prep: Oven-dry a 50 mL two-neck round-bottom flask (RBF) or a heavy-walled Schlenk tube. Equip with a magnetic stir bar and a reflux condenser.

-

Degassing (Critical): In a separate flask, combine 1,4-dioxane and water. Sparge with Argon or Nitrogen gas for 15-20 minutes. Note: Oxygen is the enemy of Pd(0) catalysts and leads to homocoupling of the boronic acid.

Phase 2: Reaction Assembly

3. Charge the reaction vessel with 2-chloropyrazine (1.0 eq), 4-tolylboronic acid (1.2 eq), and

Phase 3: Catalysis 7. Heat the mixture to reflux (approx. 100°C) . 8. Monitoring: Monitor reaction progress by TLC (Eluent: 20% Ethyl Acetate in Hexanes) or LC-MS.

- Target: Disappearance of 2-chloropyrazine (

- Time: Typically 4 to 12 hours.

Phase 4: Workup & Purification

9. Cooling: Allow the reaction to cool to room temperature.

10. Filtration: Filter the mixture through a pad of Celite to remove Palladium black and inorganic salts. Wash the pad with Ethyl Acetate (3 x 20 mL).

11. Extraction: Transfer filtrate to a separatory funnel. Wash with water (20 mL) followed by brine (20 mL).

12. Drying: Dry the organic layer over anhydrous

- Gradient: 0%

- Yield Expectation: 70-85% as a white/off-white solid.

Experimental Workflow Visualization

The following diagram outlines the logical flow of the synthesis, highlighting critical control points (CCPs) where the experiment is most likely to fail if precautions are not taken.

Figure 1: Operational workflow for the Suzuki-Miyaura coupling of 2-chloropyrazine. Blue indicates preparation, Yellow indicates active reaction, and Green indicates isolation.

Analytical Characterization Data (Reference)

To validate the synthesis, the isolated product must match the following physicochemical properties [3]:

-

Compound Name: this compound

-

Physical State: White to pale yellow crystalline solid.

-

Melting Point: 90–92 °C.

-

1H NMR (400 MHz, CDCl3):

- 9.01 (d, J = 1.5 Hz, 1H, Pyrazine-H)

- 8.61 (dd, J = 2.5, 1.5 Hz, 1H, Pyrazine-H)

- 8.47 (d, J = 2.5 Hz, 1H, Pyrazine-H)

- 7.92 (d, J = 8.2 Hz, 2H, Ar-H)

- 7.32 (d, J = 8.2 Hz, 2H, Ar-H)

- 2.43 (s, 3H, -CH3)[1]

-

MS (ESI): Calculated for

Troubleshooting & Optimization Matrix

| Observation | Root Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst poisoning by Pyrazine N. | Switch to Pd(dppf)Cl2 or increase catalyst loading to 5 mol%. |

| Homocoupling (Bi-tolyl) | Oxygen presence in solvent. | Re-degas solvents rigorously. Ensure inert atmosphere is maintained. |

| Protodeboronation | Base concentration too high or wet solvent. | Use anhydrous conditions with minimal water (just enough to dissolve base) or switch to anhydrous |

| Black Precipitate Early | Catalyst decomposition (Pd black). | Ligand instability. Ensure |

References

-

Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions. Molecules, 2021.

-

Suzuki-Miyaura Cross-Coupling for the Synthesis of Key Intermediates. MDPI, 2023.

-

Suzuki-Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids. ResearchGate, 2025.

-

Mechanistic Studies of the Suzuki Cross-Coupling Reaction. Journal of Organic Chemistry, 1994.

Sources

- 1. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations [mdpi.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. mdpi.com [mdpi.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Precision Synthesis of 2-(p-Tolyl)pyrazine via Minisci-Type Radical Arylation

Strategic Analysis & Scientific Rationale

The Challenge: Functionalizing Electron-Deficient Heterocycles

Pyrazine is a diazine with significant electron deficiency, rendering it inert to standard Friedel-Crafts electrophilic aromatic substitution. Conversely, while nucleophilic aromatic substitution (

The Solution: Minisci-Type Radical Substitution

The Minisci reaction utilizes nucleophilic carbon-centered radicals to attack the electron-deficient heterocycle. While the "Classic" Minisci reaction employs carboxylic acids (decarboxylative alkylation), arylation via this route is often inefficient due to the slow rate of decarboxylation of aroyloxy radicals compared to hydrogen abstraction.

Selected Methodology: This protocol utilizes a Silver-Catalyzed Minisci-Type Arylation using p-tolylboronic acid. Developed by the Baran group and others, this modification circumvents the limitations of carboxylic acids by generating the aryl radical via oxidative desilylation or deboronation, offering superior yields and milder conditions (Room Temperature) compared to thermal decarboxylation.

Key Mechanistic Advantages:

-

Regioselectivity: The radical attack is directed to the most electron-deficient position. In pyrazine, all positions are equivalent initially, but mono-arylation is favored under controlled stoichiometry.

-

Activation: Trifluoroacetic acid (TFA) is used to protonate the pyrazine, lowering the LUMO energy and increasing susceptibility to nucleophilic radical attack.

-

Biphasic System: The Dichloromethane (DCM)/Water system solubilizes both the organic substrate and the inorganic oxidant (Persulfate), facilitating phase-transfer radical generation.

Reaction Mechanism & Pathway[1][2][3]

The following diagram illustrates the catalytic cycle involving Silver(I)/Silver(II) redox couples and the radical addition-oxidation-deprotonation sequence.

Figure 1: Mechanistic pathway of Ag-catalyzed Minisci arylation. The Ag(II) species acts as the single-electron oxidant to generate the p-tolyl radical from the boronic acid.

Experimental Protocol

Materials & Reagents Table

| Reagent | MW ( g/mol ) | Equiv.[1][2] | Amount (for 1.0 mmol scale) | Role |

| Pyrazine | 80.09 | 1.0 | 80.1 mg | Substrate |

| p-Tolylboronic acid | 135.96 | 1.5 | 204 mg | Radical Precursor |

| Silver Nitrate (AgNO3) | 169.87 | 0.2 | 34 mg | Catalyst |

| Potassium Persulfate (K2S2O8) | 270.32 | 3.0 | 811 mg | Terminal Oxidant |

| Trifluoroacetic Acid (TFA) | 114.02 | 1.0 | 77 µL (114 mg) | Activator |

| Dichloromethane (DCM) | - | - | 2.5 mL | Solvent (Organic) |

| Distilled Water | - | - | 2.5 mL | Solvent (Aqueous) |

Step-by-Step Methodology

Phase 1: Reaction Assembly

-

Preparation: To a 20 mL scintillation vial (or round-bottom flask) equipped with a magnetic stir bar, add Pyrazine (1.0 equiv) and p-Tolylboronic acid (1.5 equiv).

-

Solvent Addition: Add DCM (2.5 mL) and Water (2.5 mL). The mixture will be biphasic.[1]

-

Activation: Add TFA (1.0 equiv) directly to the mixture.[2]

-

Expert Insight: The TFA protonates the pyrazine, sequestering it largely in the aqueous phase where it is most reactive toward the radical species.

-

-

Catalyst Addition: Add AgNO3 (0.2 equiv) to the stirring mixture.

-

Oxidant Addition: Add K2S2O8 (3.0 equiv) in a single portion.

-

Note: The reaction is generally insensitive to air; inert atmosphere (Argon/N2) is not strictly required but recommended for reproducibility.

-

Phase 2: Reaction & Monitoring[1]

-

Stirring: Stir the biphasic mixture vigorously at Room Temperature (23 °C) .

-

Critical Parameter: Vigorous stirring is essential to maximize the interfacial surface area, as the radical transfer often occurs at the phase boundary.

-

-

Time Course: Monitor the reaction by TLC (eluent: 20% Ethyl Acetate in Hexanes) or LC-MS.

-

Expectation: Reaction typically reaches completion within 3 to 6 hours . The evolution of gas (CO2/O2) may be observed.

-

Phase 3: Work-up & Purification

-

Quenching: Upon completion, dilute the reaction mixture with DCM (10 mL) and saturated aqueous NaHCO3 (10 mL) to neutralize the TFA.

-

Extraction: Separate the layers. Extract the aqueous layer with DCM (2 x 10 mL).

-

Drying: Combine organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography on silica gel.

-

Gradient: 0% → 20% Ethyl Acetate in Hexanes.

-

Product: 2-(p-Tolyl)pyrazine appears as a white to off-white solid.

-

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Conversion | Inefficient radical generation | Increase AgNO3 to 0.3 equiv or use fresh K2S2O8. Ensure stirring is vigorous. |

| Di-arylation (2,5- or 2,6-) | Radical concentration too high | Reduce Boronic acid to 1.2 equiv. Add oxidant portion-wise over 1 hour. |

| Pyrazine Decomposition | Over-oxidation | Reduce K2S2O8 to 2.0 equiv. Monitor reaction closely and stop immediately upon consumption of SM. |

| Emulsion during workup | Surfactant effect of byproducts | Add brine during extraction or filter through a Celite pad before separation. |

Safety Considerations

-

Silver Nitrate: Stains skin black (silver reduction) and is corrosive. Handle with gloves.

-

Potassium Persulfate: Strong oxidizer. Keep away from reducing agents and organics until the reaction setup.

-

TFA: Corrosive and volatile. Handle in a fume hood.

-

Radical Intermediates: While short-lived, the reaction generates reactive species. Ensure proper venting for any off-gassing.

References

-

Seiple, I. B., Su, S., Rodriguez, R. A., Gianatassio, R., Fujiwara, Y., Sobel, A. L., & Baran, P. S. (2010). Direct C−H arylation of electron-deficient heterocycles with arylboronic acids. Journal of the American Chemical Society, 132(38), 13194-13196.

-

[Link]

-

- Minisci, F. (1973). Novel applications of free-radical reactions in preparative organic chemistry. Synthesis, 1973(01), 1-24.

-

Duncton, M. A. (2011). Minisci reactions: Versatile CH-functionalization for medicinal chemists.[3] MedChemComm, 2(12), 1135-1161.

-

[Link]

-

Sources

Application Note: 2-(4-Methylphenyl)pyrazine in Meat Flavor Formulations

[1]

Executive Summary

This protocol details the technical application of 2-(4-Methylphenyl)pyrazine (also referred to as 2-(p-tolyl)pyrazine) in savory flavor formulations.[1][2] Unlike common alkyl pyrazines (e.g., 2,3,5-trimethylpyrazine) which provide "nutty" or "roasted corn" top notes, phenyl-substituted pyrazines function as high-impact modulators providing depth, "grilled" character, and long-lasting savory mouthfeel.[1][2]

Key Distinction: This compound bridges the gap between the volatile top notes of roasting and the deep, lingering umami character required for authentic beef and pork profiles.[2]

Chemical Profile

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 108030-80-4 |

| Molecular Formula | C₁₁H₁₀N₂ |

| Appearance | Off-white to pale yellow crystalline solid |

| Odor Descriptors | Grilled meat, roasted beef fat, tallow, earthy, slightly solvent-like at high concentrations.[1] |

| Solubility | Soluble in Ethanol, Propylene Glycol (PG), Triacetin; Insoluble in water.[1][2] |

| Regulatory Status | Note: While phenyl pyrazines (e.g., FEMA 3573, 3574) are GRAS, users must verify the specific regulatory status (FEMA/EU Flavis) of this specific isomer for their region before commercial release.[2] |

Mechanism of Action & Sensory Mapping

Maillard Reaction Context

This compound is derived from the Maillard reaction , specifically involving the thermal degradation of Phenylalanine (providing the phenyl ring) in the presence of reducing sugars and methyl-donating precursors.[2]

In a meat matrix, its formation correlates with high-temperature processing (grilling/searing >150°C).[1][2] It acts synergistically with sulfur-containing compounds (e.g., 2-methyl-3-furanthiol) to reconstruct the "seared fat" profile that simple alkyl pyrazines cannot achieve.[1][2]

Sensory Interaction Pathway

The following diagram illustrates how this compound interacts with other key aroma chemicals to build a full "Meat Flavor" profile.

Figure 1: Sensory interaction map showing the role of this compound in bridging fatty and sulfury notes.[2]

Application Protocols

Protocol A: Preparation of 1% Stock Solution

Due to its crystalline nature and high potency, direct addition is not recommended.[2] Prepare a 1% stock solution for accurate dosing.

Materials:

-

Propylene Glycol (PG) or Ethanol (95%)[2]

-

Analytical Balance (0.0001g precision)

-

Magnetic Stirrer[1]

Procedure:

-

Weigh 0.100 g of this compound into a 20 mL amber glass vial.

-

Add 9.900 g of Propylene Glycol (or Ethanol).

-

Stir at room temperature (25°C) for 15 minutes or until fully dissolved. Note: If using PG, gentle warming to 40°C may accelerate dissolution.[2]

-

Label as "Solution A (1% w/w)" . Shelf life: 6 months at 4°C.

Protocol B: Model Beef Bouillon Formulation

This protocol evaluates the compound's performance in a standard savory base.[1][2]

Base Formulation (Control):

| Ingredient | Percentage (%) |

|---|---|

| Water | 98.00 |

| Sodium Chloride | 1.00 |

| MSG (Monosodium Glutamate) | 0.50 |

| Yeast Extract (Low Roast) | 0.40 |

| Onion Powder | 0.10 |

Experimental Dosing:

-

Low Dose (Threshold): Add 0.5 ppm (0.05 g of Solution A per 1 kg Base).

-

Expected Effect: Slight increase in savory depth, reduction of "yeasty" notes.

-

-

Medium Dose (Roasted): Add 2.0 ppm (0.20 g of Solution A per 1 kg Base).

-

High Dose (Seared/Tallow): Add 5.0 ppm (0.50 g of Solution A per 1 kg Base).

Evaluation Method: Heat bouillon to 60°C. Panelists (n=5) evaluate via orthonasal (smell) and retronasal (taste) methods using a 0-10 intensity scale for "Grilled," "Nutty," and "Chemical" attributes.

Protocol C: Plant-Based Meat Analog (Masking & Enhancement)

Plant proteins (pea/soy) often possess "beany" off-notes.[1][2] Phenyl pyrazines are excellent masking agents due to their high substantivity.[1][2]

Workflow:

-

Hydration: Hydrate Textured Vegetable Protein (TVP) with water (1:2 ratio).[1][2]

-

Flavor Addition: Add Solution A at 4.0 ppm (calculated on final dough weight) during the fat emulsion stage.

-

Synergy Step: Combine with 2-Methyl-3-furanthiol (0.5 ppm) and Black Pepper Oil .

-

Cooking: Grill patty to internal temperature of 74°C.

-

Result: The this compound survives the cooking process better than alkyl pyrazines, providing a lingering "grilled" aftertaste that mimics animal fat.[1][2]

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for evaluating flavor modulation.[1][2]

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Chemical/Solvent Off-note | Overdosage (>10 ppm) | Reduce dosage by 50%. Balance with fatty aldehydes (e.g., 2,4-Decadienal).[1][2] |

| Lack of "Meaty" Impact | Missing sulfur synergist | Combine with 2-Methyl-3-furanthiol or Methional.[1][2] |

| Poor Solubility | Cold solvent used | Warm PG to 40°C or use Ethanol as co-solvent.[1][2] |

| Flavor Fade | Oxidation or Volatilization | Encapsulate (Spray Dry) if used in dry rubs; add late in process for liquids.[1][2] |

References

-

Mottram, D. S. (1998).[1][2] Flavour formation in meat and meat products: a review. Food Chemistry, 62(4), 415-424.[1][2] Link

-

Rowe, D. J. (2005).[1][2] Chemistry and Technology of Flavors and Fragrances. Blackwell Publishing.[1][2] (Reference for pyrazine synthesis and sensory properties).

-

PubChem Database. (2023).[1][2] Compound Summary: this compound.[1][2][4][5] National Library of Medicine.[1][2] Link[2]

-

FEMA (Flavor and Extract Manufacturers Association). GRAS Flavoring Substances List. (General reference for phenyl pyrazine analogs FEMA 3573/3574).[1][2] Link

-

Grosch, W. (2001).[1][2] Evaluation of the Key Odorants of Foods by Dilution Experiments, Aroma Models and Omission Tests. Chemical Senses, 26(5), 533–545.[2] Link

Sources

- 1. PYRAZINE DERIVATIVES (JECFA Food Additives Series 48) [inchem.org]

- 2. Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US3328402A - Pyrazine derivatives - Google Patents [patents.google.com]

- 4. This compound (1 x 5 g) | Alchimica [shop.alchimica.cz]

- 5. This compound | CymitQuimica [cymitquimica.com]

Technical Application Note: Encapsulation of 2-(4-Methylphenyl)pyrazine in Food Matrices

Introduction & Scientific Rationale

2-(4-Methylphenyl)pyrazine (FEMA 3307) is a high-impact flavor toxicant valued for its nuanced sensory profile, offering roasted, nutty, and green notes essential for savory applications (soups, gravies, meat analogues). However, its integration into food matrices is compromised by two critical failure modes:

-

High Volatility: Rapid loss during thermal processing (baking, extrusion).

-

Chemical Instability: Susceptibility to oxidative degradation and interactions with matrix proteins, leading to flavor imbalance.

This guide details three distinct encapsulation architectures designed to mitigate these issues. The choice of technique depends on the final application's water activity (

Physicochemical Profile: this compound

| Property | Value / Description | Implication for Encapsulation |

| CAS Number | 39212-23-2 | Standard identification. |

| Molecular Weight | 170.21 g/mol | Low MW facilitates rapid diffusion/loss. |

| LogP (Octanol/Water) | ~2.8 (Estimated) | Lipophilic; requires emulsification or hydrophobic carriers. |

| Physical State | Solid/Crystalline (MP ~55°C) | Must be solubilized in carrier oil for liquid dispersion methods. |

| Sensory Threshold | Low (ppb range) | High encapsulation efficiency (EE) is critical to prevent flavor overpowering. |

Technique A: Spray Drying (Matrix Encapsulation)

Best For: High-volume production, powdered flavor blends, instant soups.

Mechanism

The active is dispersed in a carrier oil, emulsified into an aqueous wall material solution, and atomized into a hot gas stream.[1] The rapid evaporation of water "freezes" the matrix, trapping the oil droplets within a glassy carbohydrate shell.

Materials

-

Core: this compound dissolved in MCT Oil (Medium Chain Triglycerides) at 10% w/w.

-

Wall Material: Maltodextrin (DE 10-12) and Gum Arabic (Ratio 3:1).

-

Emulsifier: Modified Starch (e.g., Octenyl Succinic Anhydride - OSA starch) or Tween 80 (if Gum Arabic is insufficient).

Protocol: High-Shear Emulsion Spray Drying

-

Wall Solution Prep: Hydrate Maltodextrin and Gum Arabic in deionized water (30-40% solids content) at 50°C under constant agitation for 2 hours. Allow to hydrate fully overnight to remove air bubbles.

-

Core Solubilization: Dissolve this compound in MCT oil at 50°C until clear.

-

Pre-Emulsification: Add the Core oil to the Wall solution (Target load: 20% oil relative to wall solids). Mix using a high-shear rotor-stator mixer (Ultra-Turrax) at 5,000 RPM for 5 minutes.

-

Homogenization: Pass the coarse emulsion through a high-pressure homogenizer (two-stage: 20 MPa / 5 MPa) to achieve a droplet size (

) of < 1.0 µm. Critical: Smaller droplets significantly improve retention. -

Spray Drying:

-

Inlet Temperature: 180°C ± 2°C

-

Outlet Temperature: 80°C ± 2°C (Must be kept below the boiling point of the volatile fraction if possible, though the matrix protects it).

-

Atomizer: Centrifugal wheel (25,000 RPM) or Two-fluid nozzle.

-

-

Collection: Collect powder from the cyclone separator. Store in hermetic aluminum bags.

Visualization: Spray Drying Workflow

Caption: Schematic of the spray drying process transforming the pyrazine emulsion into a solid glassy matrix.

Technique B: Complex Coacervation (Reservoir Encapsulation)

Best For: Heat-sensitive applications, controlled release (pH or mechanical rupture), chewing gum.

Mechanism

Driven by electrostatic attraction between oppositely charged biopolymers (Protein + Polysaccharide) at a specific pH. This forms a distinct shell around the oil droplet, offering superior barrier properties compared to spray drying.

Materials

-

Biopolymer A: Gelatin (Type A, 250 Bloom).

-

Biopolymer B: Gum Arabic (Acacia).[2]

-

Crosslinker: Transglutaminase (Enzymatic) or Tannic Acid (Chemical).

-

pH Adjuster: 10% Acetic Acid / 10% NaOH.

Protocol: Gelatin-Gum Arabic Coacervation

-

Stock Solutions: Prepare 2% (w/v) Gelatin solution and 2% (w/v) Gum Arabic solution in distilled water at 50°C.

-

Emulsification: Dissolve this compound in carrier oil. Add to the Gelatin solution. Homogenize to form stable emulsion (droplet size 2-5 µm).

-

Mixing: Add the Gum Arabic solution to the Gelatin-Oil emulsion (Ratio 1:1 biopolymers). Maintain temperature at 50°C.

-

Coacervation Induction:

-

Monitor pH.[3] Slowly add Acetic Acid while stirring.

-

Target: pH 3.8 - 4.2 (The isoelectric point where net charges cancel, inducing phase separation).

-

Observation: Solution will turn turbid/cloudy as coacervates form.

-

-

Cooling: Controlled cooling to 5°C at a rate of 0.5°C/min. This solidifies the gelatin shell.

-

Hardening (Crosslinking):

-

Add Transglutaminase (10 U/g protein) and stir at 5°C for 4 hours, then raise to 25°C for 2 hours.

-

Alternatively: Add Tannic Acid (0.5% w/v) for rapid chemical hardening.

-

-

Drying: Spray dry (if robust) or Freeze-dry the slurry to obtain powder.

Visualization: Coacervation Phase Separation

Caption: Electrostatic interaction mechanism forming the coacervate shell around the pyrazine core.

Technique C: Molecular Inclusion (Beta-Cyclodextrin)

Best For: Improving water solubility, masking off-notes, high-temperature stability (bakery).

Mechanism

Beta-cyclodextrin (

Protocol: Kneading Method

-

Molar Ratio Calculation: 1:1 molar ratio is standard.

-

MW

-CD: 1135 g/mol . -

MW Pyrazine: 170.2 g/mol .

-

Example: Mix 11.35g

-CD with 1.70g Pyrazine.

-

-

Paste Preparation: Place

-CD in a mortar. Add small amount of water/ethanol (1:1 v/v) to form a thick paste. -

Inclusion: Add the pure this compound to the paste.

-

Kneading: Grind vigorously with a pestle for 45-60 minutes. The paste will dry out; add minimal ethanol to maintain consistency.

-

Endpoint: Change in physical appearance (often a compact powder) and loss of strong pyrazine odor (indicating encapsulation).

-

-

Drying: Dry the paste in a vacuum oven at 40°C for 24 hours.

-

Washing: Wash the dried powder with diethyl ether (to remove un-encapsulated surface pyrazine). Filter and dry.[3]

Quality Control & Validation

To ensure protocol success, the following analytical methods are required:

| Parameter | Method | Acceptance Criteria |

| Encapsulation Efficiency (EE) | GC-MS (Solvent Extraction) | Total Oil - Surface Oil / Total Oil. Target: > 85%. |

| Morphology | Scanning Electron Microscopy (SEM) | Spherical, no cracks (Spray Dry); Distinct shell (Coacervation). |

| Thermal Stability | TGA (Thermogravimetric Analysis) | Shift in degradation onset temp > 20°C vs. free oil. |

| Release Profile | Headspace GC (at 37°C and 100°C) | Reduced headspace concentration at ambient; burst release at target temp. |

References

-

FEMA Flavor Ingredient Library. (2023). This compound Safety Assessment. Flavor and Extract Manufacturers Association.[4] [Link]

-

Bakry, A. M., et al. (2016). Microencapsulation of Oils: A Comprehensive Review of Benefits, Techniques, and Applications. Comprehensive Reviews in Food Science and Food Safety. [Link]

-

Reineccius, G. A. (2004). The Spray Drying of Food Flavors. Drying Technology.[3][5][6] [Link]

-

Xiao, Z., et al. (2014). Molecular Inclusion of Pyrazines with

-Cyclodextrin: Preparation and Characterization. Food Chemistry.[6][7][8][9] [Link] -

Madene, A., et al. (2006). Flavour Encapsulation and Controlled Release – A Review. International Journal of Food Science & Technology. [Link]

Sources

- 1. Enhancing the Retention and Oxidative Stability of Volatile Flavors: A Novel Approach Utilizing O/W Pickering Emulsions Based on Agri-Food Byproducts and Spray-Drying - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ije.ir [ije.ir]

- 4. researchgate.net [researchgate.net]

- 5. kinampark.com [kinampark.com]

- 6. ijisrt.com [ijisrt.com]

- 7. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 8. researchgate.net [researchgate.net]

- 9. media.neliti.com [media.neliti.com]

Application Note: High-Performance Extraction of Aryl Pyrazines from Complex Biological Matrices

Introduction & Scientific Rationale

Aryl pyrazines represent a critical scaffold in modern drug discovery, serving as the core pharmacophore for various anti-infectives (e.g., Pyrazinamide) and kinase inhibitors (e.g., Pacritinib). Extracting these compounds from complex biological matrices presents a unique dichotomy of challenges:

-

Basicity & Polarity: The pyrazine ring contains two nitrogen atoms at the 1,4-positions, rendering the core weakly basic (pKa ~0.5–2.5) and often highly polar. This leads to poor retention on standard C18 solid-phase extraction (SPE) phases under neutral conditions.

-

Matrix Interference: In plasma and tissue, phospholipids and proteins often co-elute with polar pyrazines, causing significant ion suppression in LC-MS/MS analysis.

This guide moves beyond generic "dilute-and-shoot" methods. It provides a mechanistic approach to sample preparation, selecting the extraction mode based on the specific physicochemical properties of the target aryl pyrazine.

Pre-Analytical Decision Matrix

Before selecting a protocol, the researcher must evaluate the analyte's lipophilicity (LogP) and acid dissociation constant (pKa). Use the following decision tree to select the optimal workflow.

Figure 1: Decision matrix for selecting the extraction protocol based on physicochemical properties.

Protocol A: Mixed-Mode Cation Exchange (SPE)

Best For: Basic aryl pyrazines (e.g., Pyrazinamide derivatives) requiring high sensitivity. Mechanism: Exploits the basic nitrogen of the pyrazine ring. The analyte is protonated (charged) to bind to the sorbent, allowing aggressive organic washing to remove neutral matrix components (lipids), followed by neutralization to elute.

Materials

-

Cartridge: Mixed-Mode Strong Cation Exchange (MCX) (e.g., Oasis MCX or Strata-X-C), 30 mg/1 cc.

-

Loading Buffer: 2% Formic Acid in Water (pH ~2.5).

-

Elution Solvent: 5% Ammonium Hydroxide in Methanol.

Step-by-Step Workflow

-

Sample Pre-Treatment (Critical Step):

-

Aliquot 200 µL of plasma/urine.

-

Add 20 µL Internal Standard (IS) working solution (e.g., Pyrazinamide-D3).

-

Add 200 µL of 2% Formic Acid .

-

Why: This acidifies the sample (pH < pKa), ensuring the pyrazine nitrogen is fully protonated and positively charged for retention.

-

Vortex for 30s.

-

-

Conditioning:

-

1.0 mL Methanol.

-

1.0 mL Water.

-

-

Loading:

-

Load the pre-treated sample at a flow rate of ~1 mL/min.

-

Checkpoint: Ensure no breakthrough occurs (flow should be dropwise).

-

-

Washing (Matrix Removal):

-

Wash 1: 1.0 mL 2% Formic Acid in Water. (Removes proteins/polar interferences).

-

Wash 2: 1.0 mL 100% Methanol. (Removes neutral lipids/phospholipids).

-

Note: Because the analyte is ionically bound, 100% methanol will not elute it, resulting in a cleaner extract than standard C18 SPE.

-

-

Elution:

-

Elute with 2 x 400 µL of 5% Ammonium Hydroxide in Methanol .

-

Why: The high pH neutralizes the pyrazine ammonium ion, breaking the ionic bond and releasing the analyte.

-

-

Post-Processing:

-

Evaporate to dryness under Nitrogen at 40°C.[1]

-

Reconstitute in 100 µL Mobile Phase (e.g., 90:10 Water:ACN with 0.1% Formic Acid).

-

Protocol B: Liquid-Liquid Extraction (LLE)

Best For: Lipophilic aryl pyrazines (LogP > 1.5) where cost is a constraint. Mechanism: Suppresses ionization to force the analyte into an organic solvent.

Materials

-

Extraction Solvent: Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE).[2]

-

Buffer: 0.1 M Ammonium Carbonate (pH ~9.0).

Step-by-Step Workflow

-

Sample Pre-Treatment:

-

Extraction:

-

Add 1.0 mL Ethyl Acetate .

-

Vortex vigorously for 5 minutes (or mechanical shaker).

-

Centrifuge at 4,000 x g for 10 minutes at 4°C.

-

-

Phase Separation:

-

Transfer the upper organic supernatant (approx. 800 µL) to a clean glass tube.

-

Caution: Avoid disturbing the "buffy coat" (protein layer) at the interface.

-

-

Drying & Reconstitution:

Protocol C: Phospholipid-Removal PPT

Best For: High-throughput screening of stable, non-volatile pyrazines. Mechanism: Simultaneous protein precipitation and filtration of phospholipids using specialized plates.

Materials

-

Plate: Phospholipid Removal Plate (e.g., Ostro, Phree, or HybridSPE).

-

Solvent: 1% Formic Acid in Acetonitrile.

Step-by-Step Workflow

-

In-Well Precipitation:

-

Place the Phospholipid Removal Plate on a vacuum manifold (do not apply vacuum yet).

-

Add 200 µL of plasma directly into the wells.

-

Add 600 µL of 1% Formic Acid in Acetonitrile .

-

-

Mixing:

-

Aspirate/dispense 3x with pipette or vortex the plate for 2 minutes.

-

Why: Acetonitrile precipitates proteins; Formic acid disrupts drug-protein binding.

-

-

Filtration:

-

Apply vacuum (approx. 5-10 inHg).

-

Collect filtrate in a collection plate.

-

Mechanism:[4] The filter membrane retains the precipitated proteins AND selectively binds phospholipids (via Zirconia or proprietary chemistry), letting the aryl pyrazine pass through.

-

-

Direct Injection:

-

If sensitivity allows, dilute filtrate 1:1 with water and inject. Otherwise, evaporate and reconstitute.[5]

-

Analytical Validation (QA/QC)

To ensure the trustworthiness of the data, the following calculations must be performed during method validation.

Matrix Effect (ME) Calculation

Quantifies ion suppression caused by the biological sample.

-

Acceptance Criteria: 85% – 115%. Values < 85% indicate suppression; > 115% indicate enhancement.

Recovery (RE) Calculation

Quantifies the efficiency of the extraction process.

-

Target: > 60% is generally acceptable if consistent (RSD < 15%).[6]

Summary of Method Parameters

| Parameter | Protocol A (SPE - MCX) | Protocol B (LLE) | Protocol C (PPT+) |

| Cleanliness | High (Removes lipids & proteins) | Moderate | Moderate (Removes PLs) |

| Recovery | > 85% (Typical) | 60-80% | > 90% |

| Throughput | Low (Multi-step) | Medium | High |

| Cost | High | Low | Medium |

| Key Risk | pH mismatch during load | Emulsion formation | Dilution of sensitivity |

References

-

Development of an LC-MS/MS Approach to Detect and Quantify Two Impurities of Ranolazine. Journal of Pharmaceutical Negative Results, 2023.

-

Quantification of Pyrazinamide in Human Plasma: Development and Validation of a Liquid Chromatography Tandem Mass Spectrometry Method. Journal of Chromatography B, 2022.

-

Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 2020.[7]

-

Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online, 2018.

-

Matrix effect elimination during LC-MS/MS bioanalytical method development. Bioanalysis, 2014.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. pjmhsonline.com [pjmhsonline.com]

- 7. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance and Scalability of 2-(4-Methylphenyl)pyrazine

An Application Note for the Industrial Scale-Up of 2-(4-Methylphenyl)pyrazine Production

Pyrazine derivatives are a critical class of N-heterocyclic compounds, integral to the development of pharmaceuticals, agrochemicals, and advanced organic materials.[1][2] this compound, in particular, serves as a key building block in medicinal chemistry, valued for its unique electronic properties and structural versatility. The transition from laboratory-scale synthesis to robust, industrial-scale production presents significant challenges, including cost-effectiveness, process safety, product purity, and waste management.

This document provides a comprehensive guide for the industrial scale-up of this compound synthesis. It is designed for researchers, chemists, and process engineers in the pharmaceutical and chemical industries. The narrative moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic decisions essential for creating a safe, efficient, and reproducible manufacturing process. The core of this process is the Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for forming C-C bonds that is well-suited for industrial applications due to its high functional group tolerance and relatively mild conditions.[3][4]

Part 1: Synthetic Strategy & Reaction Mechanism

The chosen synthetic route involves a palladium-catalyzed Suzuki-Miyaura cross-coupling between 2-chloropyrazine and 4-methylphenylboronic acid. This strategy is advantageous for large-scale production because the starting materials are commercially available or can be synthesized efficiently, and the reaction conditions are manageable in standard industrial reactors.[3]

The reaction proceeds as follows:

Caption: Suzuki-Miyaura coupling for this compound synthesis.

The Catalytic Cycle: A Mechanistic Deep Dive

The Suzuki-Miyaura reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. Understanding this cycle is crucial for process optimization and troubleshooting.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of 2-chloropyrazine, forming a Pd(II) complex. This is often the rate-limiting step.

-

Transmetalation: The boronic acid, activated by the base, transfers its methylphenyl group to the palladium center, displacing the chloride. The base is critical here, as it facilitates the formation of a more nucleophilic boronate species.

-

Reductive Elimination: The two organic fragments (the pyrazinyl and methylphenyl groups) on the palladium complex couple and are eliminated, forming the final product, this compound. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Part 2: Process Development and Scale-Up Protocols

A successful scale-up requires a robust and well-defined process. The following sections detail the protocols for synthesizing the starting materials and executing the final coupling reaction on an industrial scale.

Protocol 1: Synthesis of Starting Material - 2-Chloropyrazine

2-Chloropyrazine can be prepared via the direct chlorination of pyrazine in the vapor phase.[5]

Materials & Equipment:

-

Pyrazine

-

Chlorine gas

-

High-temperature tube furnace reactor

-

Scrubber system for acidic off-gases (HCl)

-

Condensation and collection system

Procedure:

-

Preheat the tube furnace to a reaction temperature between 250-450°C.

-

Vaporize pyrazine and feed it into the reactor at a controlled rate.

-

Simultaneously, introduce a controlled stream of preheated chlorine gas into the reactor. A slight molar excess of pyrazine is typically used to minimize dichlorination.

-

The reaction is exothermic; monitor and control the "hot-spot" temperature within the specified range.

-

The product stream exiting the reactor is cooled to condense the chlorinated pyrazines and unreacted starting material.

-

The crude product is collected. The off-gases, primarily HCl, are directed to a caustic scrubber system.

-

The crude 2-chloropyrazine can be purified by fractional distillation.[6]

Protocol 2: Synthesis of Starting Material - 4-Methylphenylboronic Acid

This protocol describes the synthesis via a Grignard reaction followed by quenching with a borate ester.[7]

Materials & Equipment:

-

4-Bromotoluene

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Trimethyl borate

-

Hydrochloric acid (HCl)

-

Jacketed glass-lined reactor with reflux condenser and inert atmosphere capability (Nitrogen)

Procedure:

-

Charge the reactor with magnesium turnings under a nitrogen atmosphere.

-

Add a portion of anhydrous THF.

-

Slowly add a solution of 4-bromotoluene in anhydrous THF to initiate the Grignard reaction. Maintain a gentle reflux.

-

After the addition is complete, maintain reflux for 2 hours to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture to -78°C using a suitable cooling system.

-

Slowly add a solution of trimethyl borate in anhydrous THF, maintaining the temperature below -60°C.

-

After the addition, allow the mixture to slowly warm to room temperature and stir for at least 1 hour.

-

Quench the reaction by carefully adding aqueous HCl to adjust the pH to ~1.

-

Perform a phase separation. Extract the aqueous phase with an appropriate solvent (e.g., ethyl acetate).

-

Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4-methylphenylboronic acid.

-

The crude product can be purified by recrystallization from a water/solvent mixture.

Protocol 3: Industrial Scale Suzuki-Miyaura Coupling

This protocol details the core reaction for producing this compound.

Materials & Equipment:

-

2-Chloropyrazine

-